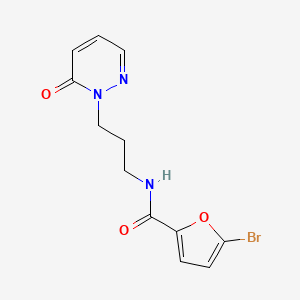![molecular formula C20H19Cl2N3O B2400231 8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189878-56-5](/img/structure/B2400231.png)
8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of spirocyclic compounds, which have been reported to exhibit a broad range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties.5]dec-3-en-2-one.
Scientific Research Applications
Receptor Agonist Development
One of the notable applications of compounds similar to 8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is in the development of receptor agonists. Research has identified derivatives as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, which exhibit full agonist behavior in biochemical assays. These findings are crucial for understanding receptor functions and developing targeted therapeutics for pain management and other conditions (Röver et al., 2000).
Antimicrobial and Antifungal Activities
Another significant application of this chemical class is in antimicrobial and antifungal research. Compounds with the triazaspiro[4.5]decane core have shown potent activity against various microbial strains, underlining their potential as lead compounds in the development of new antimicrobial and antifungal agents. This research opens pathways for addressing drug-resistant infections and developing novel therapeutic agents (Dalloul et al., 2017).
Anticonvulsant Activity
Derivatives of this compound have been explored for their potential anticonvulsant activity. By modifying the compound's structure, researchers aim to enhance its efficacy and safety profile as an anticonvulsant, offering new avenues for epilepsy treatment and management. This research demonstrates the compound's versatility and potential in developing novel neurological disorder therapies (Obniska et al., 2006).
Anticancer and Epidermal Growth Factor Receptor Inhibition
The triazaspiro[4.5]decane structure has also been incorporated into compounds exhibiting promising anticancer activities, particularly as epidermal growth factor receptor inhibitors. These findings are pivotal for cancer research, offering a foundation for designing new anticancer agents that can effectively target and inhibit cancer cell growth and proliferation (Fleita et al., 2013).
properties
IUPAC Name |
3-(3-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c21-16-6-3-5-14(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-15-4-1-2-7-17(15)22/h1-7,12H,8-11,13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPZXPJCZIQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

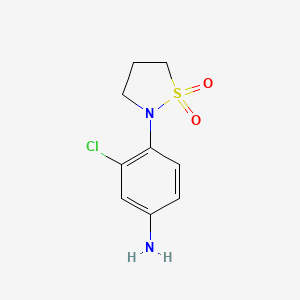
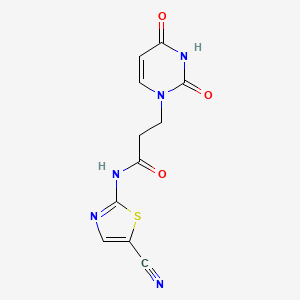
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)

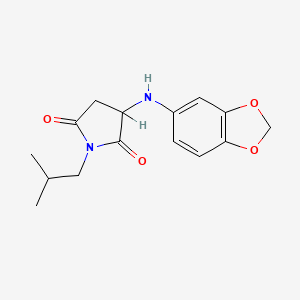
![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)
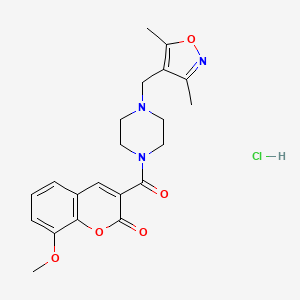
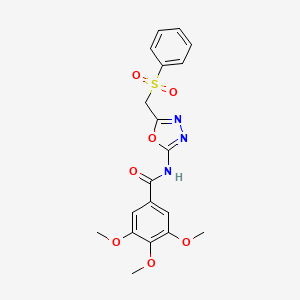
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
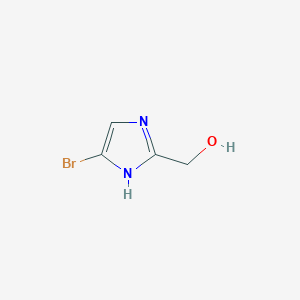
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)
